1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose
1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose
Brand Name:
Vulcanchem
CAS No.:
51255-12-0
VCID:
VC20843926
InChI:
InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3/t17-,18+,19?/m0/s1
SMILES:
CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Molecular Formula:
C21H20O7
Molecular Weight:
384.4 g/mol
1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose
CAS No.: 51255-12-0
Cat. No.: VC20843926
Molecular Formula: C21H20O7
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51255-12-0 |
|---|---|
| Molecular Formula | C21H20O7 |
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | [(2R,3S)-5-acetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate |
| Standard InChI | InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3/t17-,18+,19?/m0/s1 |
| Standard InChI Key | OKAAPNNOKHRHLI-PAMZHZACSA-N |
| Isomeric SMILES | CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
| SMILES | CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
| Canonical SMILES | CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator